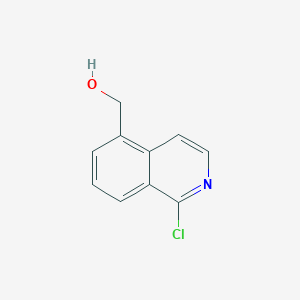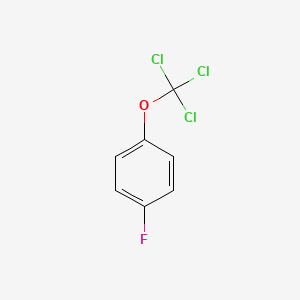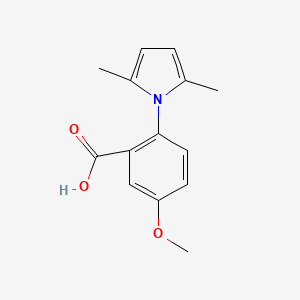
4-Methoxy-4'-thiomethylbenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-4'-thiomethylbenzophenone (4-MTP) is an important organic compound used in a variety of chemical and biological research applications. It is a derivative of benzophenone, which is a type of phenylketone. 4-MTP has a wide range of properties, making it a valuable compound for scientific research. It is a colorless, crystalline solid with a melting point of 79-80°C and a boiling point of 250-251°C. It is soluble in water and alcohol, and insoluble in ether and benzene. 4-MTP is used in various laboratory experiments, and has been studied for its potential applications in biochemistry, physiology and pharmacology.
科学的研究の応用
1. Improved Synthesis of Oligodeoxyribonucleotide
4-Methoxy-4'-thiomethylbenzophenone derivatives are used in the synthesis of oligodeoxyribonucleotides. A study by Mishra and Misra (1986) showed that 3-Methoxy-4-phenoxybenzoyl group, a related compound, is effective for protecting the exocyclic amino group of nucleosides during synthesis, offering selectivity and stability under controlled conditions. This is important for the synthesis of oligodeoxyribonucleotides on solid support via the phosphotriester approach, with the high lipophilicity and milder deprotection conditions as additional advantages (Mishra & Misra, 1986).
2. Proton Exchange Membranes in Fuel Cells
In the field of fuel cell technology, derivatives of this compound are used to synthesize sulfonated side-chain grafting units. Kim, Robertson, and Guiver (2008) synthesized a new sulfonated side-chain grafting unit using sulfonated 4-fluorobenzophenone and a related compound, showing that these polymers are effective as polyelectrolyte membrane materials in fuel cells. These polymers exhibited high proton conductivity, important for the efficiency of fuel cells (Kim, Robertson, & Guiver, 2008).
Safety and Hazards
作用機序
Target of Action
Benzophenone derivatives have been shown to exhibit strong antitumor activity, suggesting that they may target cancer cells .
Mode of Action
It’s known that benzophenone derivatives can exhibit antitumor activity . This suggests that 4-Methoxy-4’-thiomethylbenzophenone may interact with its targets in a way that inhibits tumor growth.
Biochemical Pathways
Benzophenone derivatives have been found to affect tumor pathways , indicating that 4-Methoxy-4’-thiomethylbenzophenone may also influence these pathways.
Result of Action
Benzophenone derivatives have been shown to exhibit strong antitumor activity , suggesting that 4-Methoxy-4’-thiomethylbenzophenone may have similar effects.
生化学分析
Biochemical Properties
4-Methoxy-4’-thiomethylbenzophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of 4-Methoxy-4’-thiomethylbenzophenone to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 4-Methoxy-4’-thiomethylbenzophenone on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Methoxy-4’-thiomethylbenzophenone has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, it can alter the expression of certain genes related to oxidative stress and apoptosis .
Molecular Mechanism
At the molecular level, 4-Methoxy-4’-thiomethylbenzophenone exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can result in changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-4’-thiomethylbenzophenone can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Methoxy-4’-thiomethylbenzophenone is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or strong acidic or basic environments. Long-term exposure to 4-Methoxy-4’-thiomethylbenzophenone in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Methoxy-4’-thiomethylbenzophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. Toxic effects at high doses can include liver and kidney damage, as well as disruptions in normal metabolic processes .
Metabolic Pathways
4-Methoxy-4’-thiomethylbenzophenone is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which facilitate its conversion into various metabolites. These metabolic reactions can include oxidation, reduction, and conjugation processes. The metabolites of 4-Methoxy-4’-thiomethylbenzophenone can have different biological activities and may contribute to the overall effects of the compound on the body .
Transport and Distribution
Within cells and tissues, 4-Methoxy-4’-thiomethylbenzophenone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of 4-Methoxy-4’-thiomethylbenzophenone can influence its activity and function, with certain tissues or cell types exhibiting higher concentrations of the compound .
Subcellular Localization
The subcellular localization of 4-Methoxy-4’-thiomethylbenzophenone is an important aspect of its biochemical activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The activity of 4-Methoxy-4’-thiomethylbenzophenone can be modulated by its subcellular localization, affecting its interactions with other biomolecules and its overall biological effects .
特性
IUPAC Name |
(4-methoxyphenyl)-(4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBNMEDIJUBJMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10614399 |
Source


|
| Record name | (4-Methoxyphenyl)[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10614399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54118-72-8 |
Source


|
| Record name | (4-Methoxyphenyl)[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10614399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)






![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)


![tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1321330.png)
